Neotuberostemonina

Descripción general

Descripción

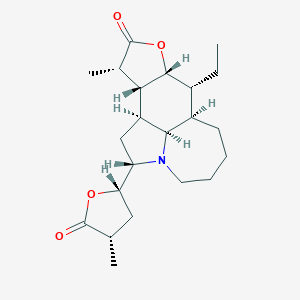

Neotuberostemonina es un alcaloide natural aislado de las raíces de la planta Stemona tuberosa. Este compuesto es conocido por sus significativas actividades biológicas, particularmente sus propiedades antitusivas (supresoras de la tos). Se ha estudiado por sus posibles efectos terapéuticos en diversas afecciones médicas, incluyendo la fibrosis pulmonar y el daño pulmonar inducido por la hipoxia crónica .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar el comportamiento químico de los alcaloides y sus derivados.

Biología: Neotuberostemonina ha mostrado significativas actividades biológicas, incluyendo efectos antitusivos, antiinflamatorios y antifibróticos.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de la fibrosis pulmonar, la tos crónica y otras afecciones respiratorias. .

Mecanismo De Acción

Neotuberostemonina ejerce sus efectos a través de varios objetivos moleculares y vías:

Inhibición de la señalización HIF-1α: this compound inhibe la expresión proteica del factor 1-alfa inducible por hipoxia (HIF-1α) y sus factores posteriores, como el factor de crecimiento transformante beta (TGF-β) y el factor de crecimiento de fibroblastos 2 (FGF2). .

Efectos antiinflamatorios: this compound suprime el reclutamiento y la activación de los macrófagos, que desempeñan un papel crucial en la respuesta inflamatoria. .

Análisis Bioquímico

Biochemical Properties

Neotuberostemonine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the protein expression of Hypoxia-inducible factor 1-alpha (HIF-1α), Transforming growth factor beta (TGF-β), Fibroblast growth factor 2 (FGF2), and Alpha-smooth muscle actin (α-SMA) in hypoxia-exposed fibroblasts .

Cellular Effects

Neotuberostemonine has profound effects on various types of cells and cellular processes . It suppresses the activation and differentiation of primary mouse lung fibroblasts (PLFs) under hypoxic conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neotuberostemonine exerts its effects at the molecular level through several mechanisms . It dose-dependently suppresses hypoxia-induced activation and differentiation of PLFs . It also reverses hypoxia-induced reduction in the expression of prolyl hydroxylated-HIF-1α, a critical step in the initiation of HIF-1α degradation .

Temporal Effects in Laboratory Settings

The effects of Neotuberostemonine change over time in laboratory settings . It has been observed that Neotuberostemonine effectively attenuates bleomycin-induced pulmonary fibrosis in a mouse model when administered orally at a dose of 30 mg·kg -1 ·d -1 for 1 or 2 weeks .

Dosage Effects in Animal Models

The effects of Neotuberostemonine vary with different dosages in animal models . A study found that Neotuberostemonine had a weak inhibitory effect at 15 mg/kg and a strong inhibitory effect at 30 or 60 mg/kg on mouse lung fibrosis .

Metabolic Pathways

It is known to interact with the HIF-1α pathway, influencing the expression of various proteins and enzymes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La neotuberostemonina se obtiene principalmente mediante la extracción de las raíces de Stemona tuberosa. El proceso de extracción implica el uso de solventes orgánicos como metanol o etanol para aislar el alcaloide del material vegetal. El extracto bruto se somete luego a técnicas cromatográficas para purificar la this compound .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de plantas cultivadas de Stemona tuberosa. El proceso incluye la recolección de las raíces, su secado y luego el uso de extracción con solventes seguido de pasos de purificación para obtener el compuesto puro. El rendimiento y la pureza de la this compound se pueden optimizar ajustando los parámetros de extracción y las técnicas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: Neotuberostemonina experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir formas reducidas de this compound .

Comparación Con Compuestos Similares

Neotuberostemonina forma parte de una clase de alcaloides conocidos como alcaloides de Stemona. Compuestos similares incluyen:

Tuberostemonina: Otro alcaloide de Stemona tuberosa con propiedades antitusivas y antifibróticas similares.

Neostenina: Un derivado de this compound con actividades biológicas comparables.

Unicidad: this compound es única debido a su estructura molecular específica y su capacidad para inhibir la señalización HIF-1α, que no se observa comúnmente en otros alcaloides relacionados. Este mecanismo de acción único la convierte en una candidata prometedora para aplicaciones terapéuticas en enfermedades respiratorias .

Propiedades

IUPAC Name |

(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHROCTSEKDY-UEIGSNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316122 | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143120-46-1 | |

| Record name | Neotuberostemonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neotuberostemonine?

A1: Neotuberostemonine is a bioactive alkaloid primarily found in the roots of Stemona species, particularly Stemona tuberosa. These plants are traditionally used in Asian countries for their antitussive and insecticidal properties. [, ]

Q2: What is the molecular formula and weight of neotuberostemonine?

A2: The molecular formula of neotuberostemonine is C22H31NO4, and its molecular weight is 373.49 g/mol. []

Q3: What are the main structural features of neotuberostemonine?

A3: Neotuberostemonine belongs to the stenine-type of Stemona alkaloids, characterized by a complex tetracyclic pyrrolo[3,2,1-jk][1]benzazepine core structure. [, ]

Q4: How does neotuberostemonine exert its biological effects?

A4: While the precise mechanisms are still being elucidated, research indicates that neotuberostemonine may exert its effects through multiple pathways. For instance, it has been shown to:

- Suppress inflammatory responses: Neotuberostemonine can inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells, suggesting anti-inflammatory activity. []

- Modulate macrophage activity: Studies show that it can attenuate bleomycin-induced pulmonary fibrosis, potentially by suppressing macrophage recruitment and activation. [, ]

- Inhibit osteoclastogenesis: Research indicates it can inhibit osteoclast formation by blocking the NF-κB pathway. []

- Reduce cough reflex: Neotuberostemonine demonstrates significant antitussive activity in guinea pig models, potentially by interacting with the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus. []

Q5: What are the potential therapeutic applications of neotuberostemonine being investigated?

A5: Based on its observed biological activities, neotuberostemonine is being explored for its potential in treating:

- Pulmonary fibrosis: Preclinical studies indicate its ability to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts. [, ]

- Inflammatory diseases: Its anti-inflammatory properties make it a potential candidate for conditions involving excessive inflammation. []

- Osteoporosis: The inhibition of osteoclastogenesis suggests a possible role in managing osteoporosis. []

- Cough: Its established antitussive effects point towards its potential as a cough suppressant. []

Q6: What analytical techniques are used to identify and quantify neotuberostemonine?

A6: Various analytical methods are employed for neotuberostemonine characterization and quantification, including:

- High-performance liquid chromatography (HPLC): Coupled with diode array detection (DAD) and evaporative light scattering detection (ELSD), HPLC offers a robust method for simultaneous quantification of neotuberostemonine and other alkaloids in Stemona extracts. [, ]

- Thin-layer chromatography (TLC): TLC combined with image analysis enables the detection and quantification of neotuberostemonine in plant extracts. []

- Mass spectrometry (MS): Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are valuable for pharmacokinetic studies and metabolic profiling of neotuberostemonine in biological samples. [, ]

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1D and 2D NMR, plays a crucial role in elucidating the structure and stereochemistry of neotuberostemonine and its derivatives. [, , , ]

Q7: What is known about the pharmacokinetics of neotuberostemonine?

A7: Studies in rats using UPLC-MS/MS have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of neotuberostemonine after oral administration of Stemonae Radix. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)

![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)